molecular formula C6H14ClNO2 B2700654 3-Aminohexanoic acid hydrochloride CAS No. 58521-63-4; 80914-38-1

3-Aminohexanoic acid hydrochloride

Cat. No.: B2700654
CAS No.: 58521-63-4; 80914-38-1
M. Wt: 167.63
InChI Key: UGGBHZGUSDAGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Classification and Isomeric Considerations of 3-Aminohexanoic Acid

3-Aminohexanoic acid, the parent compound of its hydrochloride salt, is classified as a β-amino acid. nih.gov This designation stems from the position of the amino group (-NH₂) on the third carbon atom of the hexanoic acid backbone. This structural feature distinguishes it from α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group. The molecular formula of 3-aminohexanoic acid is C₆H₁₃NO₂. nih.gov

A key aspect of 3-Aminohexanoic acid's structure is its chirality. The carbon atom to which the amino group is attached is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-aminohexanoic acid and (S)-3-aminohexanoic acid. guidechem.com These enantiomers can exhibit different biological activities and are often studied individually in pharmaceutical and biochemical research. The hydrochloride salt is formed by the reaction of 3-aminohexanoic acid with hydrogen chloride, resulting in the protonation of the amino group to form an ammonium (B1175870) chloride salt. nih.gov

Table 1: Isomeric and Structural Data of 3-Aminohexanoic Acid and its Hydrochloride Salt

PropertyValue
Chemical Name 3-Aminohexanoic acid hydrochloride
Molecular Formula C₆H₁₄ClNO₂ nih.govguidechem.com
Molecular Weight 167.63 g/mol nih.govguidechem.com
Parent Compound 3-Aminohexanoic acid nih.gov
Parent Compound Formula C₆H₁₃NO₂ nih.gov
Parent Compound Mol. Wt. 131.17 g/mol nih.gov
Isomers (R)-3-Aminohexanoic acid, (S)-3-Aminohexanoic acid guidechem.com
CAS Number (HCl Salt) 64234-61-3 ((S)-enantiomer) nih.govguidechem.com

Overview of Research Significance in β-Amino Acid Chemistry

β-amino acids, including 3-aminohexanoic acid, are of considerable interest in various scientific fields due to their unique structural and functional properties. researchgate.nettandfonline.comhilarispublisher.com Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids are less common in nature but offer distinct advantages in synthetic applications. tandfonline.com

The increased flexibility of the β-amino acid backbone, owing to the additional carbon atom, influences their conformational preferences and allows them to form stable, well-defined secondary structures in peptides. tandfonline.comnumberanalytics.com This has led to the development of β-peptides, which are oligomers of β-amino acids. These β-peptides are often more resistant to enzymatic degradation by proteases compared to natural peptides, a crucial attribute for developing peptide-based therapeutics with improved stability and bioavailability. tandfonline.comhilarispublisher.com

Furthermore, β-amino acids serve as versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.nethilarispublisher.com Their incorporation into small molecules can modulate properties such as hydrophobicity, which can enhance cellular uptake and biological activity. The unique structural scaffold provided by β-amino acids allows for the attachment of various functional groups, enabling the design of molecules with specific therapeutic or functional properties. tandfonline.com

Historical Context of Related Aminocarboxylic Acid Research

The study of aminocarboxylic acids has a rich history, with early research focusing on α-amino acids and their role in biological systems. The discovery and characterization of the 20 proteinogenic α-amino acids laid the foundation for our understanding of protein structure and function.

A significant milestone in the research of related aminocarboxylic acids was the work on aminocaproic acid, specifically ε-aminocaproic acid (6-aminohexanoic acid). lshtm.ac.ukpatsnap.com In the mid-20th century, Japanese researchers Shosuke and Utako Okamoto were driven to find a way to reduce deaths from hemorrhage, particularly postpartum hemorrhage. lshtm.ac.uk Their research led to the discovery of ε-aminocaproic acid (EACA), a synthetic analogue of the amino acid lysine (B10760008), which inhibits the breakdown of fibrin (B1330869) clots. lshtm.ac.ukpatsnap.com This discovery marked the advent of antifibrinolytic drugs. lshtm.ac.uk Further research by the Okamotos led to the development of tranexamic acid, a more potent antifibrinolytic agent. lshtm.ac.ukth-project.org This pioneering work on a structurally related aminocaproic acid highlighted the potential of non-proteinogenic amino acids in medicine and spurred further investigation into other isomers and derivatives.

Emerging Research Foci on this compound

Current research on this compound and its parent compound is expanding into several key areas. One significant focus is its use as a building block in peptide synthesis. The incorporation of 3-aminohexanoic acid into peptide sequences can enhance their hydrophobic character, potentially improving their stability and ability to penetrate cell membranes.

Another area of growing interest is the exploration of the biological activities of peptides and other molecules containing the 3-aminohexanoic acid moiety. While its direct biological roles are still being elucidated, its structural similarity to other biologically active aminocaproic acids suggests potential applications in medicinal chemistry. hilarispublisher.comnumberanalytics.com For instance, derivatives of aminocaproic acid have been investigated for their antifibrinolytic properties. mdpi.commdpi.com

Furthermore, the synthesis of chiral 3-aminohexanoic acid enantiomers is a critical research area. The development of efficient and stereoselective synthetic routes is essential for producing pure (R)- and (S)-enantiomers, which are crucial for structure-activity relationship studies and the development of stereospecific drugs. sigmaaldrich.combldpharm.com Research into novel synthetic methods, including enzymatic and asymmetric catalytic approaches, continues to be an active field of investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGBHZGUSDAGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 3 Aminohexanoic Acid Hydrochloride

Total Synthesis Approaches

Total synthesis provides a means to construct the 3-aminohexanoic acid backbone from basic starting materials. Several distinct routes have been explored, each with its own set of advantages and challenges.

Strategies Involving Aldehyde Precursors and Olefination

One prominent strategy for synthesizing 3-aminohexanoic acid involves the use of an aldehyde precursor which is then subjected to an olefination reaction. chemrxiv.org A key intermediate, an aldehyde derived from an oxathiazinane, can serve as a versatile precursor. chemrxiv.orgchemrxiv.org This aldehyde undergoes a Wittig olefination with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, to introduce the required carbon chain extension and form an alkene. chemrxiv.orgchemrxiv.org This approach allows for the construction of the six-carbon backbone of the target molecule. chemrxiv.org The Horner-Wadsworth-Emmons reaction, a variation of the Wittig olefination, is another commonly employed method for the formation of α,β-unsaturated esters from phosphonates and aldehydes. uni-due.de

Hydrogenation and Deprotection Sequences

Following the olefination step, a hydrogenation reaction is typically employed to reduce the carbon-carbon double bond of the alkene intermediate. chemrxiv.orgchemrxiv.org This is often achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemrxiv.orgchemrxiv.org This step is crucial for establishing the saturated hexanoic acid backbone. chemrxiv.org

Simultaneously or in a subsequent step, protecting groups on the amino and carboxyl functionalities are removed. chemrxiv.orgchemrxiv.org For instance, if a carbobenzyloxy (Cbz) group is used to protect the amine and a benzyl (B1604629) group protects the carboxylic acid, both can be cleaved during the hydrogenation process. chemrxiv.orgchemrxiv.org The final step involves treatment with hydrochloric acid to form the hydrochloride salt of 3-aminohexanoic acid.

A notable synthesis starts from an oxathiazinane heterocycle, which is first oxidized to an aldehyde. This aldehyde then undergoes a Wittig olefination to form an alkene, which is subsequently hydrogenated using a palladium on carbon catalyst in a mixture of acetic acid and water to yield 3-aminohexanoic acid acetate (B1210297) after deprotection. chemrxiv.org

Amination Reactions for β-Amino Acid Formation

Amination reactions represent a direct approach to introduce the amino group at the β-position of a carbonyl compound. Reductive amination, in particular, is a powerful tool for this transformation. frontiersin.org This can be achieved using biocatalytic methods, where enzymes such as amine dehydrogenases (AmDHs) catalyze the conversion of a ketone to an amine. frontiersin.orgnih.gov For example, levulinic acid, a bio-based platform chemical, can be converted to (S)-4-aminopentanoic acid through an amination reaction catalyzed by transaminases. frontiersin.org While not a direct synthesis of 3-aminohexanoic acid, this demonstrates the potential of amination for producing β-amino acids.

Another approach involves the electrophilic amination of an enolate. For instance, an enolate can be reacted with an N-Boc-oxaziridine to introduce a protected amino group at the desired position. nih.gov Palladium-catalyzed carboamination of 1,3-dienes or allenes with diazo esters and amines also provides a route to γ- and ε-amino acid derivatives. beilstein-journals.org

Hydrolysis-Based Routes (e.g., Caprolactam Analogs, if applicable)

The hydrolysis of lactams, which are cyclic amides, is a well-established method for the synthesis of amino acids. While ε-caprolactam is the precursor to 6-aminohexanoic acid (also known as aminocaproic acid), an isomer of 3-aminohexanoic acid, the general principle of lactam hydrolysis can be considered. rug.nlresearchgate.net The hydrolysis of caprolactam to 6-aminocaproic acid is the first step in its catabolic pathway in some microorganisms and typically requires an enzyme, such as a caprolactamase, and often ATP. nih.gov The chemical synthesis of ε-caprolactam itself can be achieved from L-lysine. google.comgoogle.com Although no direct synthesis of 3-aminohexanoic acid from a corresponding β-caprolactam analog was found in the provided search results, this remains a plausible, though not explicitly documented, synthetic strategy.

Stereoselective and Enantioselective Synthesis

Given that 3-aminohexanoic acid is a chiral molecule, possessing a stereocenter at the third carbon, the development of stereoselective and enantioselective synthetic methods is of significant importance. These methods aim to produce a single enantiomer of the target molecule, which is often crucial for its biological activity.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful and widely used technique for establishing chirality in a molecule. ethz.chwikipedia.org This method involves the hydrogenation of a prochiral unsaturated precursor, such as an α,β-unsaturated carboxylic acid or an enamine, in the presence of a chiral catalyst. ethz.chnih.gov The catalyst, typically a transition metal complex with a chiral ligand, directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. wikipedia.orgnih.gov

For the synthesis of β-amino acids, rhodium complexes with chiral phosphine (B1218219) ligands, such as Me-DuPHOS, have been shown to be effective catalysts for the asymmetric hydrogenation of unsaturated precursors. nih.gov For example, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst is a key step in the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid. nih.gov This highlights the potential of this methodology for the synthesis of chiral 3-aminohexanoic acid derivatives. Rhodium complexes with Josiphos-type chiral ligands have also been successfully used for the direct asymmetric hydrogenation of unprotected enamino esters and amides, yielding β-amino esters and amides in high enantiomeric excess. researchgate.net

The efficiency and selectivity of asymmetric hydrogenation can be influenced by various factors, including the choice of metal, ligand, solvent, temperature, and hydrogen pressure. ethz.ch Ruthenium-based catalysts, such as those containing the BINAP ligand, are also widely used and can exhibit different stereoselectivity compared to rhodium catalysts. ethz.chwikipedia.org

Synthetic Approach Key Reactions Precursors Reagents/Catalysts
Total Synthesis via Olefination Wittig Olefination, Hydrogenation, DeprotectionAldehyde from oxathiazinaneMethyltriphenylphosphonium bromide, Pd/C, H₂
Amination Reactions Reductive AminationKetonesAmine dehydrogenases (biocatalysis)
Asymmetric Synthesis Asymmetric Hydrogenationα,β-unsaturated carboxylic acids, enaminesRhodium-Me-DuPHOS, Rhodium-Josiphos, Ruthenium-BINAP

Chiral Catalyst Applications in β-Amino Acid Synthesis

The asymmetric synthesis of β-amino acids, including 3-aminohexanoic acid, has seen significant advancements through the application of chiral catalysts. These catalysts facilitate the formation of one enantiomer over the other, a critical aspect in the synthesis of biologically active molecules. hilarispublisher.com

Catalytic asymmetric approaches often involve carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions. hilarispublisher.com For instance, ruthenium and rhodium complexes with chiral mono- and bi-dentate phosphine ligands have been effectively used in the hydrogenation of (Z)-enamines to produce β-amino acids with high yields. hilarispublisher.com Similarly, copper-catalyzed asymmetric aza-Michael additions represent an atom-economical method for constructing chiral β-amino acid frameworks. chinesechemsoc.org These reactions, however, can be challenged by the low reactivity of certain substrates like α,β-unsaturated carboxylic acids and their derivatives. chinesechemsoc.org

Recent developments have focused on creating more versatile and efficient catalytic systems. For example, a copper-catalyzed asymmetric reversal hydroamination has been reported, enabling the direct synthesis of a variety of β-amino acid derivatives with high regio- and enantioselectivity without the need for protecting groups. chinesechemsoc.org Furthermore, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, providing a scalable, one-pot approach to enantiopure and unmodified β²-amino acids. nih.gov

The table below summarizes some of the chiral catalysts and their applications in β-amino acid synthesis:

Catalyst TypeReactionSubstrateKey Features
Ru/Rh-phosphine complexesAsymmetric Hydrogenation(Z)-enaminesHigh yields
Cu-chiral ligand complexesAsymmetric aza-Michael Additionα,β-unsaturated esters, amidesAtom-economical
Confined IDPi catalystsAsymmetric AminomethylationBis-silyl ketene acetalsScalable, one-pot, no protecting groups required
Chiral β-aminophosphinesVarious asymmetric transformationsBroad rangeServe as organocatalysts and ligands for transition metals

Chiral β-aminophosphine derivatives have also emerged as powerful organocatalysts and ligands in metal-catalyzed reactions. rsc.org Their versatility allows for application in various asymmetric transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org The performance of these catalysts can be fine-tuned by modifying the side chains and substituents on the nitrogen atom. rsc.org

Substrate-Controlled Asymmetric Synthesis

Substrate-controlled asymmetric synthesis is another powerful strategy for preparing enantiomerically enriched β-amino acids. In this approach, the stereochemical outcome of a reaction is dictated by a chiral center already present in the substrate.

A notable example is the diastereoselective conjugate addition of a lithium amide to an enoate acceptor. The resulting β-amino enolate can then be hydroxylated to produce homochiral β-amino-α-hydroxy acids with excellent anti-diastereoselectivity. rsc.orgresearchgate.net The diastereofacial selectivity in this process is primarily controlled by the substrate, although some influence from the chiral reagent can be observed. rsc.orgresearchgate.net

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. While effective, this method often requires additional steps for attachment and removal of the auxiliary.

The table below provides examples of substrate-controlled asymmetric synthesis methods for β-amino acids:

MethodKey PrincipleExample
Diastereoselective conjugate additionA chiral center in the substrate directs the addition to a prochiral center.Addition of lithium N-benzyl-N-α-methylbenzylamide to an enoate. rsc.orgresearchgate.net
Chiral auxiliariesA temporary chiral group directs the stereochemical outcome of a reaction.Lewis-acid-catalyzed asymmetric conjugate addition methods often require substrates containing achiral heterocyclic templates, such as an oxazolidinone or pyrrolidinone. nih.gov

Resolution of Enantiomeric Mixtures

When a synthesis produces a racemic mixture (a 1:1 mixture of enantiomers) of 3-aminohexanoic acid, resolution techniques are employed to separate the two enantiomers.

Chiral Chromatography Techniques

Chiral chromatography is a widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com

Several types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comresearchgate.net For instance, teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, have proven effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com

Gas chromatography (GC) can also be used for chiral separation, often requiring pre-column derivatization of the amino acids to make them volatile. researchgate.net While direct enantioseparation on chiral stationary phases is common, indirect methods involving the formation of diastereomers with a chiral derivatizing reagent are also employed. researchgate.netacs.org

Chromatographic TechniqueChiral Stationary Phase (CSP) / MethodApplication
High-Performance Liquid Chromatography (HPLC)Polysaccharide-based, Macrocyclic glycopeptide-based (e.g., Teicoplanin)Direct separation of underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography (GC)Chirasil®-Val, functionalized cyclodextrinsSeparation of derivatized amino acid enantiomers. researchgate.net
Indirect HPLC/GCDerivatization with a chiral reagent (e.g., Marfey's reagent)Separation of diastereomeric derivatives on an achiral column. mdpi.com
Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. A dynamic kinetic resolution (DKR) combines this with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Enzymes are highly effective catalysts for kinetic resolution due to their high enantioselectivity. rajdhanicollege.ac.in For example, acylases can be used for the enantioselective hydrolysis of N-acyl amino acids. harvard.edu Lipases are also employed in the desymmetrization of prochiral anhydrides. researchgate.net

Chemical methods for DKR have also been developed. For instance, metal complexes of picolinaldehyde have been identified as cost-effective and environmentally friendly catalysts for the racemization of amino acids, which can be coupled with enzymatic resolution. nih.govacs.org

Resolution StrategyCatalyst/ReagentKey Feature
Enzymatic Kinetic ResolutionAcylases, LipasesHigh enantioselectivity. rajdhanicollege.ac.inharvard.eduresearchgate.net
Chemoenzymatic Dynamic Kinetic ResolutionMetal complexes of picolinaldehyde + ProteaseCombines chemical racemization with enzymatic resolution for high yields and enantioselectivities. nih.govacs.org
Chemical Dynamic Kinetic ResolutionNickel complexesCan achieve complete stereochemical outcome and allows for recyclable chirality sources. nih.gov
Diastereomeric Crystallization Methods

Diastereomeric crystallization is a classical resolution technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. iucr.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. google.com

Commonly used resolving agents for amino acids include chiral acids or bases like tartaric acid derivatives and alkaloids such as brucine (B1667951) and strychnine. iucr.orggavinpublishers.com The choice of resolving agent and solvent is crucial for successful separation. gavinpublishers.comrsc.org The efficiency of the resolution can be influenced by factors such as temperature and crystallization time. gavinpublishers.com For example, the resolution of racemic 1-phenylpropane-amine with tartaric acid was found to be sensitive to these parameters. gavinpublishers.com

Resolving AgentRacemic CompoundKey Principle
(R,R)-Tartaric Acid1-phenylpropane-amineFormation of diastereomeric salts with different solubilities. gavinpublishers.com
Brucine/StrychnineN-protected DL-amino acidsSelective crystallization of one diastereomeric salt. iucr.org
(-)-QuinineC2-symmetric aminobisphosphinic acidsFormation of diastereomeric salts allowing for separation by fractional crystallization. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 3-aminohexanoic acid hydrochloride aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of renewable feedstocks, and the reduction of waste. acs.org

One of the core tenets of green chemistry is prevention, which emphasizes minimizing waste generation. acs.org Atom economy, a concept developed by Barry Trost, is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Catalytic reactions are generally preferred over stoichiometric ones as they are more atom-economical and generate less waste. rajdhanicollege.ac.in

The use of biocatalysts, such as enzymes, aligns well with green chemistry principles. rajdhanicollege.ac.in Enzymes operate under mild conditions (temperature, pH), are highly selective, and are derived from renewable resources. rajdhanicollege.ac.in Biocatalytic kinetic resolution, for instance, is a green method for purifying racemic mixtures of amino acids. rajdhanicollege.ac.in

Furthermore, there is a growing interest in using renewable feedstocks for chemical production. Fermentation processes using microorganisms can convert biomass-derived sugars into valuable chemicals, including amino acids. rsc.org For example, engineered strains of Escherichia coli have been developed for the production of 6-aminohexanoic acid from glucose. rsc.org While not a direct synthesis of 3-aminohexanoic acid, this approach highlights the potential of biotechnology for producing amino acids in a more sustainable manner. The development of biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, further enhances the efficiency and sustainability of these processes.

Another green approach involves the use of environmentally benign solvents, such as water or supercritical carbon dioxide. rajdhanicollege.ac.in Reducing the use of derivatizing agents, which require additional reaction steps and generate waste, is also a key principle of green chemistry. rajdhanicollege.ac.in

The following table summarizes the application of green chemistry principles in the synthesis of amino acids:

Green Chemistry PrincipleApplication in Amino Acid Synthesis
Prevention Designing syntheses to minimize waste.
Atom Economy Utilizing catalytic reactions like asymmetric hydrogenation and conjugate addition. acs.org
Less Hazardous Chemical Syntheses Using non-toxic reagents and solvents.
Designing Safer Chemicals Developing products with reduced toxicity.
Safer Solvents and Auxiliaries Employing water or other green solvents. rajdhanicollege.ac.in
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts. rajdhanicollege.ac.in
Use of Renewable Feedstocks Utilizing biomass and fermentation processes. rsc.org
Reduce Derivatives Avoiding unnecessary protection/deprotection steps. rajdhanicollege.ac.in
Catalysis Employing highly selective and efficient catalysts, including enzymes. rajdhanicollege.ac.in

Enzyme-Catalyzed Biosynthesis Pathways

While direct biocatalytic routes for 3-aminohexanoic acid are not extensively reported, valuable insights can be drawn from the synthesis of its isomer, 6-aminohexanoic acid. One notable approach involves a one-pot enzymatic cascade utilizing engineered strains of Pseudomonas taiwanensis and Escherichia coli. This system converts cyclohexane (B81311) to 6-aminohexanoic acid via an ε-caprolactam intermediate, achieving a yield of 0.56 mol/mol. The key enzymes in this pathway include cyclohexane monooxygenase and ω-transaminase. Adapting this methodology for 3-aminohexanoic acid would necessitate the discovery or engineering of substrate-specific oxygenases and transaminases capable of acting on precursors suitable for 3-aminohexanoic acid formation.

Another relevant area of enzymatic synthesis is the use of transaminases for the amination of keto acids. Amino acid transaminases (ATs) are known for their high enantioselectivity and broad substrate specificity, making them powerful biocatalysts for producing chiral amines. researchgate.net For instance, the synthesis of (S)-4-aminopentanoic acid has been achieved from levulinic acid using a coupled-enzyme cascade with two different transaminases. researchgate.net This suggests the potential for developing a similar biocatalytic route to 3-aminohexanoic acid, provided a suitable keto-acid precursor can be identified and a compatible transaminase is available.

Furthermore, the 3-keto-5-aminohexanoate cleavage enzyme (Kce) from Candidatus Cloacamonas acidaminovorans has been studied for its role in the reversible condensation of a six-carbon molecule derived from L-lysine. nih.gov While this enzyme is involved in a degradation pathway, understanding its structure and catalytic mechanism could inform the design of enzymes for the synthesis of aminohexanoic acid derivatives. nih.gov

Sustainable Precursor Utilization (e.g., Waste Depolymerization if analogous)

The principles of green chemistry encourage the use of renewable feedstocks and the recycling of waste materials. In the context of producing aminohexanoic acids, the depolymerization of nylon-6, a polyamide derived from 6-aminohexanoic acid, presents a viable strategy for a circular economy. acs.org Acid-catalyzed hydrolysis of nylon-6 waste using hydrochloric acid can yield 6-aminohexanoic acid hydrochloride. google.commdpi.com This process involves heating the polymer with aqueous HCl, followed by purification steps. google.commdpi.com While this applies directly to the 6-isomer, similar principles of polyamide depolymerization could theoretically be applied to a polymer constructed from 3-aminohexanoic acid, offering a route to recover the monomer.

The broader field of chemical recycling of polyamides like nylon-66 (a copolymer of adipic acid and hexamethylenediamine) also provides relevant insights. acs.org Depolymerization can be achieved through acid hydrolysis, alkaline hydrolysis, or ammonolysis. acs.org These methods break the amide bonds to release the constituent monomers. acs.org For instance, depolymerization of nylon in the presence of ammonia (B1221849) and water can yield aminocaproic acid and other related products. google.com Such approaches highlight the potential for converting polyamide waste into valuable chemical building blocks, including amino acids.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in any synthetic route. Key parameters that require careful control include the choice of solvent, temperature, and pressure.

Solvent Selection and Reaction Environment

The selection of an appropriate solvent is critical for ensuring that reactants are soluble and that the reaction proceeds efficiently. For the synthesis of amino acid hydrochlorides, aqueous solutions of mineral acids like hydrochloric acid are often employed, particularly in the final hydrolysis and salt formation steps. google.com The use of aqueous hydrochloric acid is advantageous as it can facilitate the direct crystallization of the amino acid hydrochloride in a pure form. google.com

In multi-step syntheses, various organic solvents are utilized depending on the specific transformation. For instance, in the synthesis of 3-aminohexanoic acid acetate from an oxathiazinane precursor, dimethyl sulfoxide (B87167) (DMSO) is used for the oxidation step, while a mixture of acetic acid and water serves as the solvent for the final hydrogenation. The choice of solvent can also influence the reaction mechanism and the formation of byproducts.

For biocatalytic processes, the reaction environment is typically an aqueous buffer system. The pH of the buffer is a critical parameter that must be optimized for enzyme activity and stability. For example, the reductive amination of levulinic acid to (R)-4-aminopentanoic acid using a glutamate (B1630785) dehydrogenase was optimized at pH 8.0. frontiersin.org

Temperature and Pressure Control

Temperature is a key parameter that influences reaction rates and, in some cases, product distribution. In the chemical synthesis of amino acids from halogenated carboxylic acid esters, reactions are typically carried out at elevated temperatures, ranging from 80°C to 200°C, with a preferred range of 120°C to 160°C. google.com The polymerization of nylon-66, the reverse of depolymerization, is conducted at temperatures above the polymer's melting point of 270°C, with pressure control to manage water concentration. acs.org Conversely, the depolymerization of polyamides is also often performed at high temperatures, for example, between 250°C and 350°C. google.com

In enzymatic reactions, temperature control is equally important. Each enzyme has an optimal temperature for activity, and deviations from this can lead to reduced efficiency or denaturation. For the synthesis of (R)-4-aminopentanoic acid, the optimal temperature for the reductive amination step was found to be 45°C. frontiersin.org

Pressure is another variable that can be manipulated to optimize yields, particularly in reactions involving gases or volatile substances. In the depolymerization of polyamides, the reaction can be carried out at pressures between 0.5 and 5 atmospheres. google.com

Chemical Reactivity, Transformation, and Mechanistic Studies

Reactions of the Amino Group

The amino group in 3-aminohexanoic acid is a primary amine, rendering it nucleophilic and capable of participating in various bond-forming reactions. However, in its hydrochloride salt form, the amine is protonated to an ammonium (B1175870) group (-NH₃⁺), which is not nucleophilic. Therefore, reactions involving the amino group typically require a deprotonation step, usually by the addition of a base, to liberate the free amine. wikipedia.orgnih.gov

Alkylation and Acylation Reactions

Once deprotonated, the free amino group of 3-aminohexanoic acid can readily undergo N-alkylation and N-acylation.

N-Acylation is a common transformation used for synthesizing amides, including N-acyl-amino acids which have applications as surfactants and skin-protecting agents. nih.gov This reaction typically involves treating the amino acid with an acylating agent such as an acyl chloride or anhydride. researchgate.net For more complex acylations, such as in the Friedel-Crafts reaction of ferrocene, the amino acid can be activated in situ using trifluoroacetic anhydride, which both protects the amine and activates the carboxyl group. acs.org

N-Alkylation involves the formation of a new carbon-nitrogen bond. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation, more sophisticated methods have been developed. For instance, palladium-catalyzed reactions can achieve selective arylation and alkylation of sp³ C-H bonds in amino acid derivatives, demonstrating advanced methods for modifying the carbon backbone, often requiring an auxiliary or directing group. acs.org Copper-catalyzed Ullmann-type reactions have also been shown to effectively couple β-amino acids with aryl halides to form N-aryl β-amino acids. organic-chemistry.org

Reaction TypeReagent ClassTypical ReagentsPurpose
N-Acylation Acyl Halides, AnhydridesAcetyl Chloride, Benzoyl Chloride, Trifluoroacetic AnhydrideSynthesis of Amides, Protecting Group Introduction
N-Alkylation Alkyl Halides, Aryl HalidesIodoalkanes, Bromoalkanes, Iodoarenes (with catalyst)Synthesis of secondary/tertiary amines, N-Aryl derivatives

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of the amino group is a crucial strategy for both enhancing analytical detection and facilitating multi-step organic synthesis.

For analytical purposes , derivatization is employed to improve the sensitivity and selectivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Reagents are chosen to introduce a chromophore or fluorophore onto the amino acid, making it easier to detect. Common derivatizing agents include Dansyl chloride, 9-fluorenylmethylmethoxycarbonyl chloride (Fmoc-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). researchgate.netacs.org The AQC reagent, for example, reacts rapidly with primary and secondary amines to form stable derivatives that are well-suited for reversed-phase HPLC analysis. acs.orgresearchgate.net

For synthetic applications , derivatization serves primarily to "protect" the amino group, preventing it from participating in undesired side reactions while another part of the molecule is being modified. The tert-butyloxycarbonyl (Boc) and Fmoc groups are standard protecting groups in peptide synthesis. core.ac.uknih.gov These groups can be selectively removed under specific conditions to reveal the free amine for subsequent amide bond formation. core.ac.uk

Derivatizing AgentAbbreviationApplicationDetection Method
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCAnalytical (Quantification)Fluorescence, MS
Dansyl chlorideDns-ClAnalyticalFluorescence
9-fluorenylmethylmethoxycarbonyl chlorideFmoc-ClAnalytical, Synthetic (Protecting Group)UV, Fluorescence
7-fluoro-4-nitrobenzo-2-oxa-1,3-diazoleNBD-FAnalyticalFluorescence
o-Phthalaldehyde (B127526)OPAAnalyticalFluorescence

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of 3-aminohexanoic acid is the site for another important class of reactions, including esterification and amide bond formation.

Esterification Reactions

Esterification involves the reaction of the carboxylic acid group with an alcohol, typically in the presence of an acid catalyst, to form an ester. A convenient method for preparing amino acid methyl esters is the reaction with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl), which proceeds at room temperature to give the corresponding methyl ester hydrochloride in high yield. mdpi.com Alternatively, classic methods using thionyl chloride in an alcohol or gaseous HCl in an alcohol are also effective. mdpi.com Esterification can be used to protect the carboxylic acid group during synthesis or to modify the biological properties of the molecule. mdpi.com

Reagent SystemAlcoholProductKey Feature
Trimethylchlorosilane (TMSCl)Methanol3-Aminohexanoic acid methyl ester hydrochlorideMild, room temperature conditions mdpi.com
Thionyl Chloride (SOCl₂)Methanol3-Aminohexanoic acid methyl ester hydrochlorideCommon and effective method mdpi.com
Gaseous HClEthanol3-Aminohexanoic acid ethyl ester hydrochlorideClassic Fischer esterification conditions mdpi.com

Amide Bond Formation

The formation of an amide bond between the carboxylic acid group of 3-aminohexanoic acid and a primary or secondary amine is one of its most significant reactions, forming the basis of peptide synthesis. This transformation requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents.

Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). core.ac.ukresearchgate.net These additives help to suppress side reactions and reduce racemization. In solid-phase peptide synthesis, reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) are frequently used to facilitate efficient amide bond formation. nih.gov The polymerization of amino acids, such as the formation of nylon from aminocaproic acid, is a large-scale industrial example of repeated amide bond formation. chemistryfromscratch.orgsavemyexams.com

Coupling ReagentAdditive (Optional)Application
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)Peptide synthesis, general amide formation researchgate.net
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU)HOBtSolid-phase peptide synthesis nih.gov
N,N'-Dicyclohexylcarbodiimide (DCC)HOBtPeptide synthesis core.ac.uk

Influence of the Hydrochloride Salt Form on Reactivity

The hydrochloride salt form has a profound influence on the reactivity of 3-aminohexanoic acid, primarily by modifying the properties of the amino group. In the salt, the amine exists as a protonated ammonium cation (-NH₃⁺). jst.go.jp This protonation has several key consequences:

Protection and Stability : The ammonium group is non-nucleophilic and is protected from reacting with electrophiles. This makes the hydrochloride salt more stable and provides a longer shelf-life compared to the reactive free base form. wikipedia.org

Loss of Nucleophilicity : As an ammonium ion, the amino group cannot act as a nucleophile in reactions like acylation, alkylation, or amide bond formation where it is the attacking species. To render it reactive, the hydrochloride salt must be neutralized by adding a base to deprotonate the ammonium ion and generate the free amine (-NH₂). wikipedia.orgcore.ac.uk

Deprotonation Requirement : In synthetic procedures such as peptide coupling, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) is typically added to liberate the free amine before the coupling reagent is introduced. However, the use of such bases can sometimes lead to side reactions. core.ac.uk An alternative method involves the deprotonation of amino acid ester hydrochlorides using activated zinc dust, which provides the free amine quantitatively without the need for a tertiary amine base. nih.govcore.ac.uk

Protonation Effects on Functional Group Behavior

The structure of 3-Aminohexanoic acid hydrochloride incorporates a key feature: the amine group is protonated to form an ammonium group (-NH₃⁺) due to the presence of hydrochloric acid. This protonation has a profound influence on the behavior of the entire molecule, particularly the carboxylic acid functional group.

Counterion Effects in Reaction Systems

The presence of the chloride counterion can affect the solvation shell surrounding the 3-aminohexanoic acid molecule, which in turn can modulate its reactivity and the transition states of its reactions. Furthermore, in specific chemical environments, the chloride ion itself could potentially act as a nucleophile, although it is generally a weak one. In studies involving polyelectrolytes like DNA, zwitterionic molecules such as 6-aminohexanoic acid (an isomer of 3-aminohexanoic acid) are used to adjust the dielectric constant of the medium, which highlights the importance of ionic species in controlling intermolecular forces and reaction environments. core.ac.uk Similarly, in heterogeneous systems, such as the modification of montmorillonite (B579905) clays (B1170129) with amino acids in the presence of HCl, the chloride counterion is an integral part of the ion exchange process. uliege.be

Oxidation and Reduction Processes

The functional groups of 3-Aminohexanoic acid are susceptible to both oxidation and reduction under appropriate chemical conditions, leading to the formation of different classes of compounds. The specific outcomes of these reactions depend on the reagents used.

Oxidation: The secondary carbon atom to which the amino group is attached can be oxidized. For instance, using a strong oxidizing agent like potassium permanganate (B83412) in an acidic medium can convert the amino group and the adjacent carbon into a ketone, yielding 3-oxohexanoic acid. The choice of oxidant is crucial to target specific functional groups while minimizing side reactions.

Reduction: The carboxylic acid group is the primary site for reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether, can reduce the carboxylic acid to a primary alcohol. This transformation results in the formation of 3-aminohexanol, converting the amino acid into an amino alcohol.

The following table summarizes these key redox transformations for the parent compound, 3-aminohexanoic acid.

TransformationReagent(s)Major Product
Oxidation Potassium permanganate (acidic medium)3-Oxohexanoic acid
Reduction Lithium aluminum hydride (anhydrous ether)3-Aminohexanol

This table is based on data for 3-aminohexanoic acid.

Reaction Mechanism Elucidation in Acidic Media

In an acidic medium, the reaction mechanisms involving this compound are heavily influenced by the protonation of its functional groups. The hydrochloride salt already provides a protonated amino group, and the acidic environment ensures that the carboxylic acid's carbonyl oxygen can also be reversibly protonated.

A classic example is the Fischer esterification of the carboxylic acid group. The mechanism for this reaction under acidic conditions proceeds via several key steps. Theoretical studies on similar molecules confirm that acid-catalyzed reactions of carboxylic acids often follow pathways like the A_AC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net

The probable mechanism for the esterification of this compound with an alcohol (R'OH) is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol (R'OH) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Theoretical studies have shown that for some acid-catalyzed hydrolysis reactions, which follow a reverse pathway, the inclusion of water molecules is necessary to form a stable tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This transfer converts the hydroxyl group into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Biochemical Investigations and Molecular Interactions Non Clinical Focus

Role as an Amino Acid Analog in Biochemical Processes

3-Aminohexanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. Structurally, it is considered a derivative and synthetic analog of the essential amino acid lysine (B10760008). mdpi.comwikipedia.org This structural similarity is key to its biochemical function, allowing it to act as an effective inhibitor for enzymes that typically bind to lysine residues. wikipedia.org

The flexible, hydrophobic nature of its six-carbon backbone makes 3-aminohexanoic acid a valuable building block in peptide synthesis. mdpi.com Its incorporation into peptide chains can enhance their stability, protect against enzymatic degradation, and improve properties such as cellular penetration. mdpi.com For instance, the introduction of a 6-aminohexanoic acid (often abbreviated as Ahx) residue into glucagon-like peptide 1 (GLP-1) has been shown to prevent its degradation by the enzyme dipeptidyl peptidase IV. mdpi.com This strategic use as an amino acid analog allows for the modification of peptide and protein structure to investigate and alter their stability and biological activity. acs.org

Enzymatic Interaction Studies

The structural mimicry of lysine allows 3-aminohexanoic acid and its derivatives to participate in various enzymatic interactions, primarily through modulation and inhibition.

Modulation of Enzyme Activity

3-Aminohexanoic acid primarily modulates enzyme activity by acting as a competitive inhibitor for enzymes that have binding sites for lysine. A primary example is its interaction with the fibrinolytic system. It competitively inhibits the activation of plasminogen to plasmin, a serine protease responsible for breaking down fibrin (B1330869) clots. d-nb.info This interaction does not occur at the enzyme's active site but rather at the lysine-binding sites on the plasminogen molecule, thereby preventing it from binding to fibrin and being converted to its active form, plasmin. mdpi.comd-nb.info

Furthermore, derivatives of 6-aminohexanoic acid have been shown to directly inhibit the amidolytic activity of plasmin, indicating an interaction with the enzyme's active center. mdpi.com The presence of 6-aminohexanoic acid residues within a peptide structure can also prevent its hydrolysis by other enzymes in vivo, thereby modulating its biological half-life and activity. mdpi.com

Enzyme Inhibition Assays

Enzyme inhibition assays have been crucial in quantifying the interaction between 3-aminohexanoic acid derivatives and various enzymes. These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

Peptides incorporating 6-aminohexanoic acid (referred to as EACA or Ahx in some studies) have been synthesized and tested for their inhibitory effects on several serine proteases involved in the coagulation cascade. In one study, while 6-aminohexanoic acid itself showed no inhibitory activity up to a concentration of 20 mM, several peptide derivatives demonstrated significant inhibition. nih.gov For example, the peptide H-D-Ala-Phe-Lys-EACA-NH2 was found to be a potent and selective inhibitor of plasmin. d-nb.info

Below is a table summarizing the inhibitory activity of various peptide derivatives of 6-aminohexanoic acid against different enzymes.

Compound/PeptideTarget EnzymeIC50 (mM)
H–D-Ala–Phe–Lys–EACA–NH2Plasmin0.02 d-nb.info
H–Ala–Phe–Lys–EACA–NH2Plasmin0.13 d-nb.info
H–Phe–Lys–EACA–NH2Plasmin1.43 d-nb.info
H–D-Ala–Phe–Lys–EACA–OHPlasmin3.37 nih.gov
H–D-Ala–Phe–Lys–EACA–OHThrombin3.85 nih.gov
Various Synthesized PeptidesUrokinase2.61 - 3.38 nih.gov
Various Synthesized PeptidesTissue Plasminogen Activator (t-PA)6.48 - 17.64 nih.gov

Metabolic Pathway Investigations (in Model Systems)

Investigating how 3-aminohexanoic acid is processed and integrated into cellular metabolism often requires sophisticated techniques in model organisms.

Isotopic Labeling for Tracing Metabolic Flux

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. nsf.govd-nb.info In this method, an atom within the molecule of interest is replaced with its heavier, non-radioactive isotope (e.g., ¹³C for carbon or ¹⁵N for nitrogen). science.gov As the labeled compound is metabolized by cells, the isotope gets incorporated into downstream metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the label's distribution and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA). nsf.govnih.gov

While extensive MFA studies specifically on 3-aminohexanoic acid are not widely published, the methodology is well-established. For example, to study its metabolic origins, one could administer ¹⁵N-labeled lysine to a model system and track the incorporation of the ¹⁵N label into 3-aminohexanoic acid. This would help elucidate the pathways and enzymes involved in its synthesis. Conversely, by feeding cells ¹³C-labeled 3-aminohexanoic acid, one could identify the metabolic pathways it enters and the molecules it is converted into. d-nb.info

Cell-Based Assays with Modified Strains

Genetically modified microbial strains are invaluable tools for studying the biochemical roles of noncanonical amino acids like 3-aminohexanoic acid. In one study, researchers investigated the ability of the enzyme EpmA from Escherichia coli to post-translationally modify the elongation factor P (EF-P) protein. tum.de They used a variant of the enzyme (EpmA_A298G) and supplied various noncanonical substrates, including both (S)-3-aminohexanoic acid hydrochloride and (R)-3-aminohexanoic acid hydrochloride, to determine the enzyme's substrate specificity in vitro. tum.de

In other examples of this approach, genetically modified strains of the fungus Fusarium fujikuroi were used to produce novel derivatives of the peptide-like molecule apicidin. nih.gov By overexpressing or deleting specific genes, the researchers could alter the metabolic output of the fungus, leading to the incorporation of different non-standard building blocks into the final product. nih.gov Similarly, cell-based reporter assays, such as those developed in E. coli to measure the uptake of molecules via cell-penetrating peptides, can be adapted to study how peptides containing 3-aminohexanoic acid enter cells. nih.gov These types of assays in modified strains provide a controlled environment to probe specific molecular interactions and metabolic capabilities. asm.org

Interactions with Biomolecules

Peptide and Protein Binding Studies

3-Aminohexanoic acid (Ahx), a non-proteinogenic amino acid, serves as a versatile building block in peptide synthesis, influencing the biochemical and biophysical properties of the resulting peptides. Its incorporation into peptide structures is primarily driven by its ability to introduce hydrophobicity and conformational flexibility. mdpi.com

One of the key applications of 3-aminohexanoic acid is in modifying peptides to enhance their interaction with protein targets. It is often used as a linker or spacer in the design of biologically active molecules. mdpi.comresearchgate.net For instance, it has been utilized to connect arginine molecules to poly(amidoamine) (PAMAM) dendrimers, where it acts as a hydrophobic spacer, influencing the transfection efficiency and cytotoxicity of the resulting gene delivery system. mdpi.com The introduction of an Ahx linker between a peptide core and a chelating agent in radiopharmaceuticals has been shown to improve binding affinity and tumor targeting by mitigating steric hindrance. researchgate.net

In the context of protein-protein interactions, derivatives of 3-aminohexanoic acid have been investigated as inhibitors. For example, dipeptide derivatives of ε-aminocaproic acid (a synonym for 6-aminohexanoic acid) have shown significant antifibrinolytic activity, with some derivatives exhibiting higher potency than the parent compound. mdpi.com The hydrophobic nature of Ahx can be crucial for binding to specific protein domains. In studies of protein phosphatase 5 (PP5), fluorescently labeled peptides incorporating an aminohexanoic acid (AHX) spacer were synthesized to investigate binding to the tetratricopeptide repeat (TPR) domain. nih.gov These studies confirmed that PP5 preferentially binds to the C-terminal motifs of Hsp90 and Hsp70. nih.gov

The following table summarizes the findings of selected studies on peptide and protein binding involving 3-aminohexanoic acid:

ApplicationInteracting Biomolecule(s)Key Findings
Peptide ModificationVarious proteinsIntroduction of Ahx enhances hydrophobicity and can improve cellular penetration and stability of peptides. mdpi.com
Gene DeliveryPoly(amidoamine) (PAMAM) dendrimersAhx acts as a hydrophobic spacer, influencing transfection efficiency and reducing cytotoxicity. mdpi.com
RadiopharmaceuticalsTarget receptorsAn Ahx linker can improve binding affinity and tumor targeting by reducing steric hindrance. researchgate.net
Enzyme InhibitionPlasminDipeptide derivatives of aminocaproic acid show significant antifibrinolytic activity. mdpi.com
Protein-Protein Interaction StudiesProtein Phosphatase 5 (PP5)Fluorescently labeled peptides with an Ahx spacer were used to study binding to the TPR domain of PP5. nih.gov

Receptor Activity Modulation (Mechanistic Basis)

The incorporation of 3-aminohexanoic acid into peptide ligands can modulate their activity at various receptors, often through conformational effects or by altering the binding interface. The flexible and hydrophobic nature of the Ahx backbone plays a significant role in how a modified peptide interacts with its receptor. mdpi.com

A notable example is the modulation of glucagon-like peptide-1 (GLP-1) receptor activity. Inserting 6-aminohexanoic acid between specific residues at the N-terminus of GLP-1 can prevent degradation by the enzyme dipeptidyl peptidase IV (DPP-IV), leading to a long-acting analog. mdpi.com However, the placement and number of Ahx units are critical; the insertion of multiple Ahx moieties elsewhere in the GLP-1 sequence can lead to a reduction in biological activity due to decreased receptor affinity. mdpi.com This highlights the importance of the precise positioning of Ahx within a peptide to achieve the desired modulatory effect.

The mechanism of receptor activity modulation often involves the stabilization of a specific peptide conformation that is favorable for receptor binding and activation. In the case of adrenomedullin (B612762) 2/intermedin (AM2/IMD), a peptide hormone that signals through heterodimeric receptors composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), the way the peptide engages the receptor is crucial. nih.gov While not directly involving 3-aminohexanoic acid in the native peptide, studies on analogs and antagonists of such receptors provide a framework for understanding how modifications can influence receptor interaction. The development of antagonists for these receptors has been guided by understanding the structural basis of peptide-receptor interactions. nih.gov

The interaction of ligands with receptors can induce distinct conformational changes in the receptor, which in turn dictates the downstream biological response. google.com The ability of a compound to modulate receptor activity is determined by how it influences the receptor's conformation. google.com The flexible nature of 3-aminohexanoic acid can contribute to a ligand's ability to explore different conformational states and potentially stabilize a receptor conformation that leads to either agonism or antagonism.

Conformational Flexibility and its Biochemical Implications

The six-carbon backbone of 3-aminohexanoic acid provides significant conformational flexibility, a property that has profound implications for its biochemical function. mdpi.com This flexibility allows peptides incorporating Ahx to adopt various spatial arrangements, which can be crucial for optimizing interactions with biological targets.

The hydrophobic and flexible nature of 6-aminohexanoic acid is a key feature in its use as a linker in various biologically active structures. mdpi.comresearchgate.net This flexibility allows the connected moieties to orient themselves optimally for binding or other interactions. For example, when used as a spacer in biotinylated compounds designed to bind to the Grb2 SH2 domain, the 6-aminocaproic acid spacer minimizes steric hindrance between the avidin (B1170675) and the Grb2 SH2 domain-ligand complex, thereby preserving the biological activity of the parent compound. nih.gov

However, the conformational flexibility of Ahx is not always advantageous. In the context of its antifibrinolytic activity, a more rigid analog, tranexamic acid, which has a cyclic structure, exhibits significantly higher activity than 6-aminohexanoic acid. mdpi.com This suggests that for certain applications, a pre-organized, rigid conformation is more favorable for binding to the target enzyme, plasminogen. mdpi.com

The biochemical implications of 3-aminohexanoic acid's conformational flexibility are summarized in the table below:

Biochemical ImplicationDescriptionExample
Enhanced Binding Affinity The flexibility allows for an induced fit, enabling the molecule to adopt an optimal conformation for binding to a target protein or receptor.Use as a flexible linker in peptide-based inhibitors. rsc.org
Improved Biological Activity By acting as a flexible spacer, it can position functional groups optimally for interaction with their biological targets, minimizing steric clashes.Biotinylated antagonists of Grb2 SH2 domain. nih.gov
Modulation of Peptide Structure Incorporation of Ahx can disrupt or induce secondary structures like helices or sheets, thereby altering the peptide's overall conformation and function.Modification of GLP-1 to prevent enzymatic degradation. mdpi.com
Potential for Reduced Specificity In some cases, high flexibility can lead to binding to off-target molecules, as the molecule is not constrained to a specific bioactive conformation.The higher antifibrinolytic activity of the more rigid tranexamic acid compared to 6-aminohexanoic acid. mdpi.com

Advanced Analytical Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-Aminohexanoic acid hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The presence of the amine hydrochloride group significantly influences the chemical shifts of nearby protons, causing them to appear further downfield compared to the free amine.

Due to the lack of publicly available experimental spectra for this compound, the following tables present predicted chemical shifts based on its known structure. These predictions are derived from established chemical shift correlation tables and computational models.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: D₂O

Atom Position Predicted Chemical Shift (ppm) Multiplicity
H-2 (CH₂) ~2.6 - 2.8 Doublet of doublets
H-3 (CH) ~3.3 - 3.5 Multiplet
H-4 (CH₂) ~1.6 - 1.8 Multiplet
H-5 (CH₂) ~1.3 - 1.5 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: D₂O

Atom Position Predicted Chemical Shift (ppm)
C-1 (COOH) ~175 - 178
C-2 (CH₂) ~38 - 41
C-3 (CH) ~50 - 53
C-4 (CH₂) ~33 - 36
C-5 (CH₂) ~18 - 21
C-6 (CH₃) ~12 - 14

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a highly effective method for identifying the functional groups present in a compound. In the hydrochloride salt, the amine group exists as an ammonium (B1175870) ion (-NH₃⁺), and the carboxylic acid group (-COOH) is also present, leading to characteristic absorption bands.

Key expected vibrational modes for this compound include:

O-H Stretch: A very broad absorption from the carboxylic acid hydroxyl group.

N-H Stretch: A broad, strong absorption from the ammonium group.

C-H Stretch: Absorptions from the aliphatic (sp³) C-H bonds.

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid.

N-H Bend: Bending vibrations from the ammonium group.

C-O Stretch: Stretching vibration from the carboxylic acid.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong
Ammonium N-H Stretch 3000-3300 Broad, Strong
Alkane C-H Stretch 2850-3000 Medium-Strong
Carbonyl C=O Stretch 1700-1730 Strong
Ammonium N-H Bend 1500-1600 Medium

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For 3-Aminohexanoic acid (free base molecular weight: 131.17 g/mol ), soft ionization techniques like electrospray ionization (ESI) would typically yield a protonated molecular ion [M+H]⁺ at m/z ≈ 132.10.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to generate a fragmentation pattern. This pattern is a molecular fingerprint that helps to confirm the structure. Common fragmentation pathways for protonated amino acids include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).

Table 4: Predicted MS/MS Fragmentation of Protonated 3-Aminohexanoic Acid ([M+H]⁺ = m/z 132.1)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Fragment Structure
132.1 115.1 NH₃ (17.0) Protonated hexenoic acid
132.1 114.1 H₂O (18.0) Acylimnium ion
132.1 86.1 H₂O + CO (46.0) Iminium ion from decarboxylation

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or enantiomeric impurities, and for quantifying its purity.

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. For polar compounds like amino acids, reversed-phase (RP) HPLC is a common method. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid to ensure good peak shape.

Because 3-Aminohexanoic acid lacks a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column derivatization is often employed. Reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride react with the primary amine group to form a highly fluorescent or UV-active derivative, significantly enhancing detection limits. The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Amino acids, including 3-Aminohexanoic acid, are non-volatile due to their polar carboxylic acid and amine functional groups. Therefore, they must be chemically modified through derivatization to increase their volatility before GC analysis. mdpi.com

A common derivatization strategy is silylation. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and carboxylic acid groups, replacing them with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. mdpi.commdpi.com This process neutralizes the polar functional groups, making the resulting derivative volatile and thermally stable for GC analysis.

The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer detector then fragments the eluted derivatives, providing a mass spectrum that confirms the identity of the compound. This method is highly sensitive and specific for the analysis of amino acids. researchgate.net

Ion Chromatography for Ionic Species Determination

Ion chromatography (IC) is a powerful technique for the determination of ionic species, including the components of salt forms of active pharmaceutical ingredients. For this compound, IC is utilized to quantify the cationic amino acid and the chloride counter-ion.

The analysis is typically performed using ion-exchange chromatography. altabioscience.com In an acidic mobile phase, the amino group of 3-aminohexanoic acid is protonated, existing as a cation. This positively charged species can be separated on a cation-exchange column, where it interacts with the negatively charged stationary phase. The separation mechanism involves two main principles: titration, where an increase in the mobile phase pH alters the charge state of the amino acid causing its release, and competitive ion exchange, where cations in the eluent (like Na⁺ or H⁺) compete for binding sites on the resin, thereby eluting the analyte. altabioscience.com

A common detection method is suppressed conductivity detection, which allows for the sensitive measurement of ionic analytes without the need for chromophores or derivatization. researchgate.net This approach provides a direct and robust method for quantifying the primary ionic components and any related ionic impurities.

ParameterTypical Conditions
Technique Ion-Exchange Chromatography (IEC)
Column Cation-exchange resin
Mobile Phase Aqueous acidic buffer (e.g., Nitric acid or Methanesulfonic acid)
Detection Suppressed Conductivity
Analytes 3-Aminohexanoate cation, Chloride anion (on an anion-exchange system)

Chiral Chromatography for Enantiomeric Purity

As 3-Aminohexanoic acid possesses a chiral center at the third carbon, it exists as a pair of enantiomers (R and S forms). The determination of enantiomeric purity is critical, as different enantiomers of a compound can exhibit distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this analysis.

Direct enantiomeric separation of underivatized beta-amino acids can be achieved, which avoids the complexities and potential for racemization associated with derivatization steps. Several types of CSPs are effective for resolving amino acid enantiomers:

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin are particularly effective for separating the enantiomers of native amino acids. These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds.

Crown Ether CSPs: These columns show high enantioselectivity for compounds containing primary amine groups. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated amine of the analyte and the chiral crown ether cavity. chromatographytoday.com The enantioselectivity is often highly dependent on the pH of the mobile phase. tandfonline.com

The choice of mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile with an acidic aqueous buffer, is optimized to achieve baseline resolution of the two enantiomers. tandfonline.com

ParameterTypical Conditions
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Column Chiral Stationary Phase (e.g., Teicoplanin-based, Crown Ether-based)
Mobile Phase Perchloric acid buffer / Acetonitrile / Methanol
Detection UV, Mass Spectrometry (MS)
Purpose Quantification of R- and S-enantiomers to determine enantiomeric excess (% ee)

Structural Elucidation Methods

X-ray Crystallography for Solid-State Forms and Polymorphism

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details of the crystal packing, including intermolecular interactions like hydrogen bonding between the ammonium and carboxylate groups and with the chloride ion.

Furthermore, many organic compounds can exist in more than one crystalline form, a phenomenon known as polymorphism. nih.gov Different polymorphs of the same compound can have different physical properties, including solubility, stability, and melting point. Powder X-ray Diffraction (PXRD) is a key technique used to identify and quantify different polymorphic forms in a bulk sample. mdpi.com The PXRD pattern serves as a unique "fingerprint" for a specific crystalline form. Characterizing the polymorphic landscape of this compound is essential for ensuring consistent product quality and performance.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound. For this compound (C₆H₁₄ClNO₂), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. The experimental results from the analysis of a pure sample should closely match these theoretical values, confirming the elemental integrity of the compound.

ElementSymbolAtomic Weight ( g/mol )Moles in FormulaMass in Formula (g)Mass Percent (%)
CarbonC12.011672.06642.99%
HydrogenH1.0081414.1128.42%
ChlorineCl35.453135.45321.16%
NitrogenN14.007114.0078.36%
OxygenO15.999231.99819.10%
Total C₆H₁₄ClNO₂ 167.636 100.00%

Note: Sulfur (S) is not present in the molecule; its theoretical percentage is 0%.

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Chiral molecules are optically active, meaning they can rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter, and the result is expressed as the specific rotation [α]. It is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org The two enantiomers of 3-Aminohexanoic acid will rotate light to an equal magnitude but in opposite directions (dextrorotatory, (+), or levorotatory, (-)). libretexts.org While the R/S designation provides the absolute configuration, there is no simple correlation between the R/S nomenclature and the sign of the optical rotation. libretexts.org

Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides detailed information about the stereochemical features of a molecule. nih.gov For amino acids, the chromophores (like the carboxylic acid group) give rise to CD signals in a chiral environment. photophysics.com The resulting spectrum can serve as a fingerprint for a specific enantiomer and can be used in conjunction with computational models to assign the absolute configuration (R or S) of the chiral center.

Solution Behavior Characterization

The behavior of this compound in solution is governed by its structure as an amino acid salt. As a hydrochloride salt, it is expected to have good solubility in water and other polar solvents.

The pH of the aqueous solution has a profound effect on the net charge of the molecule. libretexts.org

In strongly acidic solutions (low pH): Both the amino group and the carboxylic acid group are protonated (-NH₃⁺ and -COOH), resulting in a net positive charge. chemguide.co.uk

Near the isoelectric point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻), resulting in a net neutral charge. libretexts.org

In strongly basic solutions (high pH): The amino group is neutral, and the carboxylic acid group is deprotonated (-NH₂ and -COO⁻), resulting in a net negative charge. chemguide.co.uk

This pH-dependent charge state influences its solubility, its interaction with other molecules, and its retention characteristics in chromatographic systems, particularly in ion-exchange and reverse-phase chromatography.

Viscosity Measurements and Solute-Solvent Interactions

Viscosity is a macroscopic property of fluids that is intrinsically linked to the microscopic interactions between solute and solvent molecules. For solutions of this compound, viscosity measurements serve as a powerful tool to probe the nature and extent of these interactions, which include ion-solvent, ion-ion, and hydrophobic hydration effects. The viscosity of a solution is influenced by the size and shape of the solute molecules, as well as by the structural modifications they induce in the solvent, typically water.

The analysis of viscosity data is often carried out using the Jones-Dole equation, which relates the relative viscosity (ηr) of a solution to the molar concentration (c) of the solute:

(η/η₀) = 1 + Ac¹ᐟ² + Bc

where η and η₀ are the viscosities of the solution and the pure solvent, respectively. The A-coefficient accounts for ion-ion interactions and is significant at higher concentrations, while the B-coefficient, also known as the viscosity B-coefficient, is an empirical constant that reflects the magnitude of solute-solvent interactions.

Positive B-coefficients are indicative of solutes that act as "structure-makers," meaning they enhance the structure of the solvent (e.g., water) in their immediate vicinity. This is often attributed to the strong hydration of the solute molecules. Conversely, negative B-coefficients are characteristic of "structure-breakers," which disrupt the solvent structure. For amino acids and their hydrochlorides, the B-coefficient is typically positive and its magnitude is influenced by the size of the aliphatic side chain and the nature of the charged groups.

Table 1: Illustrative Viscosity Data for an Aqueous Solution of a C6-Aminohexanoic Acid Analogue at 298.15 K This table presents hypothetical data based on the trends observed for similar amino acids, such as 6-aminohexanoic acid, to illustrate the expected viscometric behavior of this compound.

Concentration (mol/L)Relative Viscosity (η/η₀)
0.051.015
0.101.031
0.201.063
0.401.128
0.601.195

Solubility Profiling under Varied Conditions

The solubility of a compound is a critical parameter that influences its behavior in various applications. For this compound, solubility is expected to be highly dependent on the properties of the solvent system, temperature, and pH. As an amino acid hydrochloride, it possesses both ionic and non-polar moieties, which govern its interactions with different solvents.

The hydrochloride salt form generally enhances the aqueous solubility of amino acids compared to their zwitterionic form, particularly at lower pH values where the carboxylic acid group is protonated and the amino group exists as an ammonium cation. The solubility in aqueous media is primarily driven by the favorable interactions between the polar and charged groups of the solute and the water molecules.

The effect of temperature on the solubility of amino acids is generally positive, meaning solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility.

The pH of the solution has a profound impact on the solubility of amino acids and their salts. For this compound, the solubility is expected to be highest at low pH values. As the pH increases towards the isoelectric point (pI) of the amino acid, the net charge on the molecule approaches zero, leading to a minimum in solubility. At pH values above the pI, the molecule will carry a net negative charge, and its solubility will increase again, though the hydrochloride salt will no longer be the predominant species.

The presence of electrolytes can also influence solubility through the "salting-in" or "salting-out" effect. At low salt concentrations, the solubility of the amino acid may increase (salting-in) due to favorable ion-dipole interactions. However, at higher salt concentrations, the competition for solvent molecules can lead to a decrease in solubility (salting-out).

While specific solubility data for this compound under varied conditions is not provided in the search results, studies on other amino acid hydrochlorides and prodrugs demonstrate these general principles. For instance, the solubility of amino acid prodrugs of bromhexine (B1221334) hydrochloride was found to be significantly influenced by pH nih.govresearchgate.net.

Table 2: Illustrative Solubility Profile of an Amino Acid Hydrochloride Analogue This table presents hypothetical solubility data to illustrate the expected trends for this compound under varied conditions, based on the known behavior of similar compounds.

ConditionParameterSolubility (g/L)
Temperature283.15 K (10 °C)150
298.15 K (25 °C)220
313.15 K (40 °C)310
pH2.0250
4.0180
6.0 (near pI)95
8.0160

Theoretical and Computational Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules like 3-aminohexanoic acid hydrochloride. acs.orgnih.gov These methods provide a detailed picture of the molecule's electron distribution, molecular orbitals, and electrostatic potential, which collectively govern its reactivity and intermolecular interactions. lpnu.uax-mol.com

For this compound, the protonated amine (-NH3+) and the carboxylic acid (-COOH) groups are the primary sites of electronic activity. Calculations reveal a significant polarization across the molecule. The -NH3+ group acts as a strong electron-withdrawing group, creating a region of positive electrostatic potential, while the oxygen atoms of the carboxylic acid group concentrate electron density, resulting in a negative electrostatic potential. This charge distribution is critical for forming ionic interactions and hydrogen bonds.

Key electronic properties can be quantified through these calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on related linear amino acids show how these descriptors can be systematically evaluated. acs.orgx-mol.com

Table 1: Calculated Electronic Properties of Representative Linear Amino Acids (in Water) Note: Data for 3-aminohexanoic acid is not explicitly available in the cited literature; values for related linear amino acids are presented for illustrative purposes.

PropertyGlycineβ-AlanineGABA (4-aminobutanoic acid)
Adiabatic Ionization Energy (eV) 9.309.179.12
Adiabatic Electron Affinity (eV) -0.11-0.19-0.21
Electronegativity (χ) (eV) 4.604.494.46
Chemical Hardness (η) (eV) 4.714.684.67
Dipole Moment (Debye) 1.873.514.66
Data sourced and adapted from computational studies on linear amino acids. x-mol.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational preferences of molecules in a simulated environment, typically explicit water. nih.gov For a flexible molecule like 3-aminohexanoic acid, MD simulations can map its vast conformational landscape, revealing the different shapes it can adopt and the transitions between them. researchgate.nettesisenred.net

The conformational flexibility of 3-aminohexanoic acid is primarily due to the rotation around the single bonds of its six-carbon backbone. MD studies on ω-amino acids have shown that the dominant molecular motions are the reorientation of the amino group and broader backbone motions. nih.gov The activation energy required for these backbone motions tends to be inversely correlated with the length of the carbon chain, suggesting that longer chains like the hexanoic acid moiety exhibit significant flexibility. nih.gov

The analysis of dihedral angles along the backbone is crucial for characterizing the molecule's conformation. nih.govresearchgate.net Key dihedral angles determine whether the carbon chain exists in a fully extended (all-trans) conformation or in more compact, folded (gauche) conformations. The presence of the β-amino group introduces specific conformational constraints that differ from those in α- or other ω-amino acids, influencing the relative populations of different rotamers. nih.govresearchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of Amino Acids

Dihedral AngleAtoms Defining the AngleDescription
φ (phi) C-N-Cα-C'Rotation around the N-Cα bond.
ψ (psi) N-Cα-C'-NRotation around the Cα-C' bond.
χ1 (chi1) N-Cα-Cβ-CγRotation of the side chain around the Cα-Cβ bond.
χ2 (chi2) Cα-Cβ-Cγ-CδRotation of the side chain around the Cβ-Cγ bond.
These angles are standard descriptors used in the conformational analysis of amino acids and peptides. nih.govresearchgate.net

Reaction Mechanism Modeling and Energy Barrier Calculations

Theoretical modeling of reaction mechanisms allows for the detailed investigation of chemical transformations at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and crucially, calculate the activation energy barriers that determine the reaction rate. acs.orgnih.gov

For 3-aminohexanoic acid, a key reaction is the hydrolysis of the amide bond in its derivatives or its participation in peptide bond formation. While direct studies on 3-aminohexanoic acid are limited, computational investigations into the enzymatic hydrolysis of N-carbamyl-β-alanine (a derivative of the β-amino acid, β-alanine) provide a relevant model. nih.govresearchgate.net These studies, using combined quantum mechanics/molecular mechanics (QM/MM) methods, elucidate a multi-step mechanism. nih.gov The process typically involves:

Nucleophilic Attack: A water molecule (or hydroxide (B78521) ion) attacks the carbonyl carbon of the substrate. acs.org

Proton Transfer: An active site residue facilitates proton transfers, leading to the formation of a tetrahedral intermediate. acs.orgresearchgate.net

C-N Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the release of products. nih.gov

Table 3: Illustrative Calculated Energy Barriers in a β-Amino Acid Derivative Reaction Based on the β-Alanine Synthase catalyzed hydrolysis of N-carbamyl-β-alanine.

Reaction StepDescriptionCalculated Free Energy Barrier (kcal/mol)
TS1 Nucleophilic attack and formation of tetrahedral intermediate~14.2
TS2 Protonation of the amide nitrogen (Rate-limiting step)~16.5
TS3 C-N bond cleavage and product formationLower than TS2
Data adapted from QM/MM studies on β-alanine synthase. acs.orgnih.govresearchgate.net

Ligand-Protein Docking and Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. jscimedcentral.com This technique is instrumental in structure-based drug design and in understanding the molecular basis of biological recognition. researchgate.net For this compound, docking studies can predict how it might fit into the active site of an enzyme or the binding pocket of a receptor.

While specific docking studies for 3-aminohexanoic acid are scarce, research on closely related molecules provides valuable insights. For instance, studies involving β-amino acid peptides have been used to design ligands for the Μ-opioid receptor, and N-acetylated β-amino acids have been docked into the α-glucosidase enzyme. jscimedcentral.comrsc.org Similarly, hybrid molecules containing the isomeric 6-aminohexanoic acid have been docked into the active site of histone deacetylase 8 (HDAC8), revealing key interactions. hilarispublisher.comf1000research.com

In a typical docking simulation, the ligand is placed into the binding site, and its conformational flexibility is explored to find the most stable binding mode, which is scored based on a calculated binding free energy (ΔG). The predicted interactions often include:

Ionic Interactions: Between the protonated amine of the ligand and negatively charged residues like aspartate or glutamate (B1630785).

Hydrogen Bonds: Involving both the amine and carboxylic acid groups of the ligand with polar residues in the protein.

Hydrophobic Interactions: Between the aliphatic hexyl chain of the ligand and nonpolar residues in the binding pocket.

Table 4: Example of Predicted Interactions from a Docking Study of a Related Ligand Interactions for a benzothiazole-6-aminohexanoic acid hybrid with HDAC8 (PDB: 1T69).

Interaction TypeLigand GroupProtein Residue(s)Predicted Binding Energy (ΔG)
Hydrogen Bond Amide LinkerTYR306-7.9 kcal/mol
Pi-Pi Stacking Benzothiazole RingHIS143-7.9 kcal/mol
Hydrophobic Hexanoic ChainPHE152, PHE208, LEU274-7.9 kcal/mol
Metal Coordination Hydroxamate GroupZn²⁺ ion-7.9 kcal/mol
Data adapted from docking studies of HDAC inhibitors containing a 6-aminohexanoic acid linker. hilarispublisher.comf1000research.com

Structure-Property Relationship Derivations

Impact of Amino Group Position: The location of the amino group at the β-carbon, as opposed to the α- (e.g., in norleucine) or ε- (in 6-aminohexanoic acid) positions, fundamentally alters the molecule's geometry. This positioning affects the dipole moment and the potential for intramolecular hydrogen bonding, which in turn influences crystal packing, solubility, and binding geometry in a protein active site. nih.gov The β-amino acid backbone has been shown to adopt unique helical and turn structures not typically seen in α-peptides, a property exploited in the design of foldamers. acs.org

Impact of Chain Length and Flexibility: The six-carbon chain provides significant hydrophobicity and conformational flexibility. As revealed by MD simulations of ω-amino acids, longer chains exhibit more facile backbone motions. nih.gov This flexibility can be advantageous, allowing the molecule to adapt to the shape of various binding pockets, but it can also be detrimental due to the entropic cost of fixing a specific conformation upon binding.

Correlation with Biological Activity: By computationally deriving various molecular descriptors (e.g., electronic, steric, hydrophobic parameters), QSAR models can be built to predict a compound's activity. acs.orgresearchgate.net For amino acids, properties like hydrophobicity, the electronic character of the side chain, and steric bulk are often correlated with biological function, such as the potency of peptide-based therapeutics. nih.govacs.org The unique structural features of 3-aminohexanoic acid would yield a distinct set of descriptors compared to its isomers, suggesting it would have a different profile of biological interactions and properties.

Applications in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

3-Aminohexanoic acid hydrochloride is a valuable bifunctional building block in organic synthesis, offering a six-carbon backbone amenable to a variety of chemical transformations. researchgate.net Its structure, featuring both an amino and a carboxylic acid group, allows for its use as a foundational component in the creation of more elaborate molecules. targetmol.com This dual reactivity enables its incorporation into a diverse array of organic structures.

A significant application of 3-aminohexanoic acid as a building block is in the synthesis of lactams. For instance, it is a key precursor in the preparation of γ-lactams, which are important structural motifs in many biologically active compounds and natural products. nih.gov The intramolecular cyclization of 3-aminohexanoic acid derivatives can be induced to form these heterocyclic structures.

Furthermore, the amino and carboxyl groups can be selectively protected and activated, facilitating sequential reactions. For instance, protecting the amino group with a suitable group like tert-butoxycarbonyl (Boc) allows the carboxylic acid to undergo reactions such as esterification or conversion to an acid chloride. chemrxiv.org Following this, the amino group can be deprotected and further functionalized. chemrxiv.org This controlled, stepwise approach is fundamental to constructing complex molecules. The use of enantiomerically pure 3-aminohexanoic acid also makes it a valuable chiral building block in asymmetric synthesis, crucial for developing stereochemically defined products like pharmaceuticals. researchgate.netresearchgate.net

Precursor for Derivatives and Analogs

The inherent reactivity of its amino and carboxyl groups makes this compound an excellent starting point for synthesizing a wide range of derivatives and analogs. Current time information in Bangalore, IN.nih.gov These modifications are often designed to alter the molecule's physicochemical and biological characteristics.

Derivatization of the amino group is a common strategy. It can be acylated to form amides or alkylated to yield secondary or tertiary amines. The carboxylic acid group can also be transformed into various functionalities. Esterification with alcohols produces the corresponding esters, while reduction yields the 3-amino-1-hexanol. It can also be converted to an acid chloride or an amide.

The ability to modify both ends of the molecule allows for the synthesis of diverse analogs. For example, after protecting the amino group, the carboxyl group can be coupled with other amines or amino acids. Subsequent deprotection and further modification of the amino group can lead to complex, multifunctional molecules. These derivatives are of significant interest in medicinal chemistry.

Starting MaterialReagent(s)Product
3-Aminohexanoic acidMethyltriphenylphosphonium (B96628) bromide, potassium tert-butoxide, then Pd/C, H₂ in acetic acid/water3-Aminohexanoic acid acetate (B1210297) chemrxiv.org
3-Aminohexanoic acid derivativep-Methoxybenzyl amine, EDC•HCl, HOBt•xH₂Oβ-Glutamine derivative chemrxiv.org
3-Aminohexanoic acidLithium aluminum hydride3-aminohexanol

Role in Peptide Chemistry

As a non-proteinogenic amino acid, 3-aminohexanoic acid is utilized in peptide chemistry to introduce unique structural features and to create novel peptides with enhanced properties.

Intermediate in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), 3-aminohexanoic acid can be incorporated into a growing peptide chain. acs.orglsu.edu After neutralization, the free amino acid is coupled to a resin-bound peptide. nist.gov The amino group is typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group to enable controlled, stepwise elongation of the peptide. acs.org The inclusion of 3-aminohexanoic acid extends the carbon backbone between the amino and carboxyl groups compared to natural α-amino acids, which can influence the peptide's secondary structure. mdpi.com

Peptide Coupling Reactions

3-Aminohexanoic acid participates in peptide coupling reactions similarly to standard amino acids. nist.gov With its amino group protected, the carboxylic acid can be activated by common coupling reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). acs.orgresearchgate.net This activated form then reacts with the free amino group of another amino acid or peptide to create a peptide bond. spbu.ru

Synthesis of Modified Peptides

Incorporating 3-aminohexanoic acid into peptides results in modified peptides with distinct structural and functional characteristics. acs.org These modifications can enhance stability against enzymatic degradation since proteases are often specific to peptide bonds formed by α-amino acids. mdpi.com The longer, flexible chain of 3-aminohexanoic acid can also induce specific secondary structures or act as a flexible linker within a peptide. mdpi.comresearchgate.net

Molecular Linkers and Spacers in Conjugates

The bifunctional nature of 3-aminohexanoic acid makes it a suitable molecular linker or spacer for creating bioconjugates. acs.orgmdpi.com Its six-carbon chain provides a flexible arm to connect two different molecules, such as a drug and a targeting moiety. acs.orggoogle.com

Conjugate Component 1Linker/SpacerConjugate Component 2Application Example
Peptide Nucleic Acid (PNA)(Arg-Ahx-Arg)₄---Splice-redirecting agent acs.org
Targeting PeptideAminohexanoic acidDOTA (chelating agent)Tumor imaging agent researchgate.net
Lysine-urea-glutamate pharmacophoreAminohexanoic acidChelatorPSMA inhibitor for theranostics chemrxiv.org
Ketoprofen (drug)Aminohexanoic acidRGD/NGR peptideTargeted cancer therapy researchgate.net

Integration into Biotinylation Reagents

Biotinylation, the process of attaching biotin (B1667282) to other molecules, is a cornerstone technique in biotechnology for detecting, purifying, and immobilizing proteins and other biomolecules. mdpi.com The high-affinity interaction between biotin and proteins like avidin (B1170675) and streptavidin is exploited in these applications. mdpi.com

The effectiveness of this interaction can be hindered by steric constraints if the biotin molecule is attached too closely to the target molecule. To overcome this, biotinylation reagents often incorporate spacer arms. 6-Aminohexanoic acid (Ahx) is a frequently used spacer for this purpose. mdpi.com Its flexible alkyl chain, which is about 9 Å long, physically separates the biotin moiety from the conjugated molecule. mdpi.com This separation reduces steric hindrance and allows the biotin to access the deep binding pockets of avidin or streptavidin, which are located approximately 9 Å below the protein surface. mdpi.com

A common commercially available reagent that exemplifies this principle is N-(+)-Biotinyl-6-aminohexanoic acid. mdpi.comiris-biotech.de In peptide synthesis, a derivative like Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH is used to incorporate a biotinylated and spaced lysine (B10760008) residue. mdpi.com The principle of using a flexible hydrocarbon chain to function as a spacer is directly transferable to 3-aminohexanoic acid, which can similarly be integrated into biotinylation reagents to optimize binding interactions.

Table 1: Examples of Biotinylation Reagents Incorporating an Aminohexanoic Acid Spacer

Reagent Name Spacer Component Application
N-(+)-Biotinyl-6-aminohexanoic acid 6-Aminohexanoic acid General biotinylation of molecules with reactive groups. iris-biotech.de
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH 6-Aminohexanoic acid Solid-phase peptide synthesis. mdpi.com

Linker in Oligonucleotide and Other Bioconjugate Synthesis

The properties that make aminohexanoic acids effective spacers in biotinylation also make them excellent linkers for creating bioconjugates. A linker connects two different molecules, and its chemical nature can significantly influence the properties of the final conjugate. 3-Aminohexanoic acid, like its 6-amino isomer, can be used as a flexible, hydrophobic linker in the synthesis of complex biomolecules.

Furthermore, aminohexyl linkers are utilized in the construction of DNA-encoded libraries (DELs), a powerful tool for drug discovery. nih.gov In this context, the linker connects a small molecule or peptoid to a DNA tag. The synthesis often involves reacting an oligonucleotide bearing a terminal aminohexyl group with the molecule to be tagged. nih.gov The flexible linker ensures that the attached molecule can be presented for binding assays without interference from the DNA backbone. This principle is also applied in creating conjugates for various research and therapeutic purposes, such as linking peptides to radiopharmaceuticals or lipophilic delivery agents like cholesterol. mdpi.comresearchgate.netchemrxiv.org

Table 2: Research Findings on Aminohexanoic Acid as a Linker

Application Area Conjugate Components Finding Reference
Antisense Therapy Antisense Oligonucleotide + Doxorubicin The aminocaproic acid linker increased conjugate stability and multidrug resistance reversal. mdpi.com
Drug Discovery DNA-encoded Peptoid Library Oligonucleotides with a 3'- or 5'-terminal aminohexyl linker were successfully conjugated to peptoids. nih.gov
Radiopharmaceuticals PSMA-targeting Peptide + Chelator The PSMA-11 inhibitor uses an aminohexanoic acid (Ahx) spacer to connect the pharmacophore to a chelator. chemrxiv.org

Modification of Cell-Penetration Peptides

Cell-penetration peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering molecular cargo, such as oligonucleotides or proteins, into the cell's cytosol. acs.org The efficacy and stability of CPPs can be fine-tuned by chemical modification, and the incorporation of aminohexanoic acid is a key strategy in this regard. mdpi.com

The insertion of a 6-aminohexanoic acid (Ahx) unit into oligoarginine-based CPPs, for instance, separates the charged guanidine (B92328) groups. This spacing is a critical factor for enhancing cellular internalization and improving metabolic stability against proteases. mdpi.com Such modified CPPs are being developed to improve the delivery of synthetic oligonucleotides for treating diseases like Duchenne muscular dystrophy. mdpi.com

Table 3: Examples of Aminohexanoic Acid (Ahx) in Cell-Penetrating Peptides

CPP System Role of Ahx Purpose Reference
(R-Ahx-R)₄ Oligoarginine Spacer between arginine residues Enhance cellular internalization and metabolic stability for oligonucleotide delivery. mdpi.com
Buforin IIb-derived peptide (BR2) Spacer for FITC label Attach a fluorescent tag for studying CPP uptake without affecting its function. plos.org
Various CPP-PMO conjugates Linker between CPP and cargo Connect the peptide to a phosphorodiamidate morpholino oligomer (PMO) for therapeutic delivery. acs.org

Monomer in Polymer Science (e.g., Polyamides, if principles are generalized)

In materials science, amino acids are fundamental monomers for the synthesis of polyamides, polymers characterized by repeating amide linkages (-CO-NH-). 3-Aminohexanoic acid, possessing both an amine and a carboxylic acid group, is a suitable monomer for producing such polymers through condensation polymerization.

The most well-documented example within this class of monomers is 6-aminohexanoic acid, which is the sole monomer used in the industrial production of nylon 6. nih.gov The polymerization can be initiated by heating the amino acid, which drives the condensation reaction, or more commonly, through the ring-opening polymerization of its corresponding lactam, ε-caprolactam. mdpi.comnih.gov The resulting polymer, nylon 6, is a major synthetic fiber. mdpi.com Furthermore, 6-aminohexanoic acid can be used as a comonomer with other dicarboxylic acids and diamines to produce copolymers like nylon-6,6. mdpi.comsavemyexams.com

Patents describe the use of ε-aminocaproic acid hydrochloride as a catalyst or accelerator for the polymerization of ε-caprolactam, highlighting the role of the hydrochloride salt in polyamide synthesis. google.com The polymerization process involves heating the lactam in the presence of the amino acid hydrochloride, which initiates ring-opening and subsequent chain growth. google.com

The chemical principles of this polymerization are generalizable. Just as 6-aminohexanoic acid can self-condense or react with other monomers to form polyamides, 3-aminohexanoic acid can theoretically be used to synthesize novel polyamides. The position of the amino group on the carbon backbone would influence the polymer's physical properties, such as its melting point, crystallinity, and hydrogen bonding patterns, potentially leading to materials with unique characteristics compared to traditional nylons.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
6-Aminohexanoic acid
ε-Aminocaproic acid
Avidin
Biotin
Cholesterol
Doxorubicin
ε-Caprolactam
Fluorescein isothiocyanate (FITC)
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH
N-(+)-Biotinyl-6-aminohexanoic acid
Nylon 6
Nylon-6,6
Streptavidin

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established methods for synthesizing β-amino acids exist, the demand for more efficient, stereoselective, and environmentally benign processes drives continuous innovation. Traditional routes like the Arndt-Eistert homologation and Mannich reactions often require pre-functionalized starting materials or harsh reagents. illinois.edunumberanalytics.com Recent advances, however, are providing more direct pathways to β-amino acid derivatives, which can be adapted for the synthesis of 3-aminohexanoic acid. illinois.edu

Emerging strategies focus on utilizing simple, abundant starting materials like olefins and aziridines. illinois.edu Key developments include:

Palladium-Catalyzed Aminocarbonylation of Alkenes: This method uses a palladium catalyst to convert alkenes into N-protected β-amino acid derivatives under a carbon monoxide atmosphere. illinois.edu

Photochemical Aminocarbonylation of Alkenes: A strategy developed by Glorius and coworkers employs photocatalysis and an energy transfer mechanism to achieve the one-step aminocarbonylation of alkenes. illinois.edu

Nickel-Catalyzed Carboxylation of Aziridines: Developed by Martin and coworkers, this technique offers a different route to β-amino acids by carboxylating aziridines, showing a broad tolerance for various functional groups. illinois.edu

A particularly relevant novel synthesis for 3-aminohexanoic acid itself involves a sulfamate-tethered aza-Michael cyclization. chemrxiv.orgchemrxiv.org This multi-step process begins with an oxathiazinane heterocycle and proceeds through oxidation, Wittig olefination, and finally hydrogenation to yield the target molecule as its acetate (B1210297) salt. chemrxiv.orgchemrxiv.org

Future research will likely focus on refining these methods to achieve direct asymmetric synthesis, which remains a significant challenge, and to expand the scope to include more complex substitution patterns. illinois.edu

MethodStarting MaterialsKey FeaturesReference
Palladium-Catalyzed AminocarbonylationAlkenes, AminesUses palladium catalyst and CO atmosphere. illinois.edu
Photochemical AminocarbonylationAlkenes, Oxime Oxalate EsterRelies on photocatalysis and energy transfer. illinois.edu
Nickel-Catalyzed CarboxylationAziridinesEmploys a nickel catalyst with wide functional group tolerance. illinois.edu
Sulfamate-Tethered Aza-Michael CyclizationOxathiazinane HeterocyclesMulti-step process involving oxidation, Wittig olefination, and hydrogenation. chemrxiv.orgchemrxiv.org

Exploration of New Applications in Organic and Supramolecular Chemistry

The unique structural properties of β-amino acids, including 3-aminohexanoic acid, make them valuable building blocks in organic and supramolecular chemistry. Their additional carbon in the backbone, compared to α-amino acids, allows them to form unique and stable secondary structures. researchgate.netmdpi.com This has led to the development of "foldamers," which are oligomers made from non-natural amino acids that fold into well-defined three-dimensional structures. researchgate.netrsc.orgrsc.org

Peptides containing β-amino acids can self-assemble into complex, ordered nanostructures such as fibers, tubes, ribbons, and spheres. researchgate.netnih.govfrontiersin.org This self-assembly is driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions. frontiersin.orgpnas.org The incorporation of 3-aminohexanoic acid can introduce hydrophobicity and flexibility into these peptide sequences, influencing the final morphology of the assembled nanostructures. nih.gov

Future research is focused on:

Designing Novel Foldamers: Creating new peptide sequences with specific folding patterns to achieve desired functions. researchgate.netnih.gov

Controlling Self-Assembly: Gaining precise control over the self-assembly process to produce materials with tailored properties, such as hydrogels for various applications. mdpi.comrsc.orgfrontiersin.org

Hybrid Materials: Combining β-amino acid-containing peptides with other molecules, like polymers or aromatic compounds, to create hybrid materials with entirely new properties. researchgate.netrsc.orgresearchgate.net

The ability to create such a diverse range of nanostructures opens up potential applications in materials science, including the development of responsive materials and functional biomaterials. researchgate.netrsc.orgnih.gov

Advanced Structural Modification and Derivatization for Enhanced Functionality

The functionalization of 3-aminohexanoic acid through chemical modification is a key area for future research, aiming to enhance its properties for specific applications. Derivatization can alter the molecule's hydrophobicity, stability, and ability to interact with other molecules. nih.gov

Common modifications include the attachment of protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) to the amino group, which is a standard practice in solid-phase peptide synthesis (SPPS). nih.govnih.govresearchgate.net These modifications allow for the stepwise construction of complex peptides where 3-aminohexanoic acid is incorporated as a structural element. nih.govnih.gov

Emerging research in this area includes:

Synthesis of N-acetylated derivatives: N-acetylated β³-peptides have been shown to self-assemble into a variety of nanomaterials, forming unique hydrogen-bonding motifs that contribute to their stability. frontiersin.org

Creation of complex carboxamides: Pd(II)-catalyzed β-C-H arylation allows for the synthesis of 3-arylated δ-aminopentanoic acid and ϵ-aminohexanoic acid carboxamides, demonstrating advanced functionalization at the carbon backbone. researchgate.net

Incorporation into bioactive molecules: 3-Aminohexanoic acid can be used as a spacer or structural component in the synthesis of complex molecules, such as peptide derivatives designed to act as enzyme inhibitors. google.com A one-step method has been developed to synthesize 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, including a derivative of 6-aminohexanoic acid, for preparing preloaded resins used in peptide synthesis. nih.gov

These advanced modifications will enable the creation of highly specialized molecules with enhanced functionality for use in medicinal chemistry and materials science. researchgate.net

Modification TypePurpose/ApplicationKey Finding/TechniqueReference
N-AcetylationPromotes self-assembly into nanomaterialsCreates unique 3-point hydrogen bonding motifs in β³-peptides. frontiersin.org
C-H ArylationSynthesis of complex derivativesPd(II)-catalyzed reaction to create 3-arylated carboxamides. researchgate.net
Fmoc-derivatizationSolid-Phase Peptide Synthesis (SPPS)One-step synthesis for preloaded diaminobenzoate resins. nih.gov
Spacer/LinkerDesign of bioactive peptidesUsed to link peptide fragments, for example, in neuropeptide Y analogs. nih.gov

Integration into Bio-Inspired Chemical Systems

Bio-inspired or biomimetic chemistry seeks to replicate the elegant and efficient systems found in nature. β-Amino acids are central to this endeavor because they can be used to create non-natural peptides (β-peptides) that mimic the structure and function of natural proteins but with enhanced stability against enzymatic degradation. pnas.org

A significant area of research is the design of antimicrobial polymers. pnas.org Natural antimicrobial peptides, like magainins, often form facially amphiphilic structures, where hydrophobic and hydrophilic residues are segregated on opposite faces of a helix. pnas.org Researchers are designing β-peptides and other polymers that adopt similar conformations to mimic this biological function, creating agents that can disrupt bacterial membranes. pnas.org The inclusion of residues like 3-aminohexanoic acid can help tune the hydrophobicity of these synthetic mimics.

Future directions in this field involve:

Mimicking Protein Secondary Structures: Using β-amino acids to create stable helices, sheets, and turns that can serve as scaffolds for functional biomimetic systems. researchgate.netfrontiersin.orgpnas.org

Self-Assembling Biomaterials: Designing peptides that self-assemble into larger structures, analogous to natural processes like the formation of amyloid fibrils, to create robust materials. acs.org

Biomimetic Interfaces: Constructing artificial membranes that incorporate β-amino acid-containing peptides to study interactions at biological interfaces, which is crucial for understanding diseases like Alzheimer's. acs.orgnih.gov

By harnessing the principles of biological self-assembly and molecular recognition, researchers can use 3-aminohexanoic acid and other β-amino acids to build novel, functional materials and systems with applications in medicine and biotechnology. researchgate.net

Refinement of Theoretical Models for Predictive Chemistry

The development of powerful computational tools is revolutionizing chemical research. For 3-aminohexanoic acid and its derivatives, theoretical models and predictive chemistry are becoming indispensable for understanding their behavior and designing new molecules. pnas.orgscirp.org

Computational studies, using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to investigate the conformational energies of β-amino acids. scirp.org These studies help predict the most stable three-dimensional shapes of molecules and how they might fold when incorporated into a peptide chain. This predictive power is essential for the rational design of foldamers and other complex structures. pnas.orgscirp.org

Emerging frontiers in this area include:

Predicting Folding and Self-Assembly: Developing more accurate computational models to predict how a given β-peptide sequence will fold and assemble into larger nanostructures. nih.govoup.comnih.gov This can significantly reduce the trial-and-error of experimental work.

AI-Driven Design: Utilizing artificial intelligence and machine learning algorithms, such as AlphaFold, which has transformed the prediction of protein structures from their amino acid sequences. aps.orgnobelprize.org These tools can be adapted to design novel β-peptides with specific target structures and functions. rsc.org

Understanding Reaction Mechanisms: Using computational chemistry to elucidate the mechanisms of new synthetic reactions, which can lead to further optimization and discovery. univie.ac.at For instance, computational studies revealed that attractive London dispersion forces, rather than just steric hindrance, can determine the outcome of certain reactions to form β-amino acids. univie.ac.at

As these theoretical and computational models become more refined, they will accelerate the discovery and development of new materials and applications based on 3-aminohexanoic acid and other β-amino acids. nih.govnobelprize.org

Q & A

Q. How can the purity of this compound be verified after synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Compare retention times with a certified reference standard. Confirm purity via elemental analysis (C, H, N, Cl) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate molecular structure and absence of impurities .

Q. What solvents are compatible with this compound for experimental use?

  • Methodological Answer : The compound is soluble in polar solvents such as water (5 mg/mL in PBS, pH 7.2), dimethyl sulfoxide (DMSO; 5 mg/mL), and dimethylformamide (DMF; 2 mg/mL). Avoid non-polar solvents like hexane. Pre-filter solutions through a 0.22 μm membrane to remove particulates before use in assays .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

  • Methodological Answer : A common method involves catalytic hydrogenation of 3-cyanohexanoic acid followed by HCl salt formation. Optimize yields by controlling reaction temperature (40–60°C), hydrogen pressure (3–5 bar), and catalyst loading (5% Pd/C). Monitor intermediates via thin-layer chromatography (TLC) and isolate the hydrochloride salt via recrystallization from ethanol/water .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at pH 3–9 (buffered solutions) and temperatures (4°C, 25°C, 40°C). Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) over 30 days. Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf-life .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Employ derivatization with dansyl chloride or o-phthalaldehyde followed by fluorescence detection (HPLC-FLD) for enhanced sensitivity. Validate the method using calibration curves (0.1–100 μg/mL) and spike-recovery experiments in plasma/tissue homogenates. Cross-validate with LC-tandem MS for low-concentration quantification (LOQ < 10 ng/mL) .

Q. How does this compound interact with GABA receptors in mechanistic studies?

  • Methodological Answer : Use electrophysiological patch-clamp assays on transfected HEK-293 cells expressing human GABAB receptors. Measure dose-dependent changes in ion currents (EC50 determination). Compare with known agonists (e.g., baclofen) and antagonists (e.g., CGP54626) to elucidate competitive binding mechanisms .

Experimental Design Considerations

  • Contradiction Resolution : If conflicting solubility data arise (e.g., discrepancies in PBS vs. DMSO solubility), perform orthogonal validation via gravimetric analysis (dissolve known mass, filter, and dry residue) .
  • Data Reproducibility : Standardize storage conditions (desiccated, -20°C for long-term stability) and batch-to-batch comparisons using FTIR for structural consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.